

Hpk1-IN-18 mechanism of action

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Compound of Interest

Compound Name: *Hpk1-IN-18*

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An In-depth Technical Guide on the Core Mechanism of Action of HPK1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of immune cell activation. Primarily expressed in hematopoietic lineages, HPK1 acts as a brake on T-cell receptor (TCR) signaling, thereby limiting anti-tumor immunity. Pharmacological inhibition of HPK1 has emerged as a promising immuno-oncology strategy to enhance T-cell-mediated tumor eradication. This technical guide delineates the core mechanism of action of HPK1 inhibitors, using a representative inhibitor, herein referred to as "a potent HPK1 inhibitor," to illustrate the key concepts, supported by quantitative data and detailed experimental methodologies.

Introduction to HPK1 and Its Role in Immune Regulation

HPK1 is a serine/threonine kinase that plays a pivotal role in attenuating the signaling cascade downstream of the T-cell receptor (TCR). Upon TCR engagement, HPK1 is recruited to the LAT (Linker for Activation of T-cells) signalosome where it becomes activated through phosphorylation by ZAP-70. Activated HPK1 then phosphorylates key downstream targets, most notably the adapter protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 signaling complex, followed by its

ubiquitination and proteasomal degradation. The net effect is a dampening of T-cell activation, proliferation, and cytokine production.

Furthermore, HPK1 is implicated in the signaling pathways of other immune cells, including B-cells and dendritic cells (DCs). In the tumor microenvironment (TME), immunosuppressive factors like prostaglandin E2 (PGE2) and adenosine can activate HPK1 through the cAMP-PKA pathway, contributing to T-cell dysfunction.

Mechanism of Action of HPK1 Inhibitors

HPK1 inhibitors are small molecules designed to block the kinase activity of HPK1, thereby preventing the phosphorylation of its downstream targets. By inhibiting HPK1, these compounds disrupt the negative feedback loop that suppresses T-cell activation. This leads to a more robust and sustained immune response against cancer cells. The primary mechanism involves preventing the phosphorylation of SLP-76, which in turn stabilizes the TCR signaling complex and enhances downstream signaling pathways.

The consequences of HPK1 inhibition include:

- Increased T-cell activation and proliferation.
- Enhanced production of pro-inflammatory cytokines such as IL-2 and IFN- γ .
- Reversal of T-cell suppression mediated by factors like PGE2 and adenosine in the TME.

Quantitative Data

The following tables summarize the quantitative data for a representative potent HPK1 inhibitor.

Table 1: Biochemical and Cellular Potency

Assay Type	Target/Cell Line	Endpoint	IC50 (nM)	Reference
Biochemical Kinase Assay	Recombinant Human HPK1	ATP-competitive inhibition	2.6	
Cellular Phosphorylation Assay	Human CD8+ T-cells	pSLP-76 (S376) Inhibition	~10	
Cellular Cytokine Release	Human CD8+ T-cells	IL-2 Secretion	~20	
Cellular Cytokine Release	Human CD8+ T-cells	IFN- γ Secretion	~20	

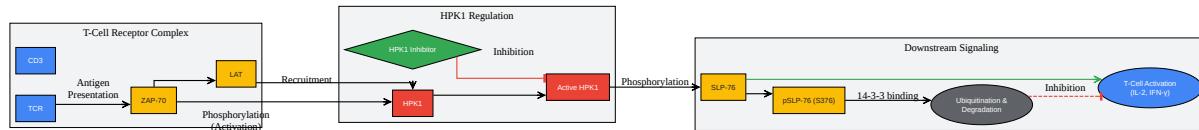
Table 2: Kinase Selectivity Profile

Kinase	% Inhibition @ 100 nM	Reference
HPK1	>99	
LCK	<50	
ZAP70	<50	
ITK	<50	

A panel of 356 kinases showed that only 8 were inhibited by more than 50% at a 100 nM concentration of a highly selective inhibitor, GNE-6893.

Signaling Pathways and Experimental Workflows

HPK1 Signaling Pathway in T-Cell Activation



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Caption: HPK1 signaling cascade downstream of the T-cell receptor.

Experimental Workflow for Assessing HPK1 Inhibitor Activity

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